

An In-depth Technical Guide to Populoside: Synonyms, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Populoside is a naturally occurring phenolic glycoside found in various plant species, most notably in the genus Populus. This technical guide provides a comprehensive overview of **populoside**, including its synonyms and alternative names, physicochemical properties, and known biological activities. Detailed experimental protocols for extraction, purification, and analysis are presented, along with an exploration of its involvement in key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Phenolic glycosides are a diverse group of secondary metabolites in plants, playing crucial roles in defense mechanisms and exhibiting a wide range of pharmacological effects. Among these, **populoside** has garnered interest for its potential therapeutic applications. However, the nomenclature surrounding this compound can be ambiguous, with "**populoside**" referring to more than one distinct chemical entity. This guide clarifies these distinctions and provides a detailed examination of their properties and biological significance.

Nomenclature: Synonyms and Alternative Names



The term "**populoside**" is most commonly associated with two primary compounds, distinguishable by their Chemical Abstracts Service (CAS) numbers. It is critical for researchers to use the specific CAS number to avoid ambiguity.

- Populin (CAS No. 99-17-2): This compound is frequently referred to as populoside. Its systematic IUPAC name is 2-(Hydroxymethyl)phenyl β-D-glucopyranoside 6-benzoate.[1]
 Other synonyms include Salicin 6'-benzoate and Populine.[1]
- **Populoside** (CAS No. 26632-35-9): This is a distinct, though related, glucoside. Its systematic IUPAC name is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[2]

This guide will address both compounds, clearly differentiating them by their respective CAS numbers.

Physicochemical Properties

The quantitative data for both Populin (CAS 99-17-2) and **Populoside** (CAS 26632-35-9) are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Populin (CAS 99-17-2)

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C20H22O8 | [1] |
| Molecular Weight | 390.38 g/mol | [1][3][4] |
| Melting Point | 180 °C | [3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in water (43 mg/ml) and ethanol (11 mg/ml). | [5] |

Table 2: Physicochemical Properties of **Populoside** (CAS 26632-35-9)



| Property | Value | Reference(s) |
|-------------------|--------------|--------------|
| Molecular Formula | C22H24O10 | [2][6][7] |
| Molecular Weight | 448.42 g/mol | [6][7] |
| Melting Point | 169.00 °C | [6] |
| Boiling Point | 724.80 °C | [6] |
| Appearance | Solid | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of **populoside** and related compounds from plant sources, primarily Populus species.

Extraction of Phenolic Glycosides from Populus Bark

This protocol is a generalized method based on established techniques for extracting phenolic compounds from poplar bark.

4.1.1. Materials and Reagents

- · Dried and powdered Populus bark
- n-hexane
- Dichloromethane
- · Ethyl acetate
- Methanol
- Deionized water
- Soxhlet extractor
- Rotary evaporator



Analytical balance

4.1.2. Procedure

- Accurately weigh approximately 100 g of dried, powdered Populus bark.
- Place the powdered bark into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
- Perform a sequential extraction with solvents of increasing polarity. For each solvent, add
 500 mL to the distilling flask.
- Begin with n-hexane and perform the extraction for 24 hours.[7]
- After 24 hours, allow the apparatus to cool and collect the n-hexane extract. Concentrate the
 extract using a rotary evaporator.
- Air-dry the bark powder to remove residual n-hexane.
- Repeat the extraction process sequentially with dichloromethane, ethyl acetate, methanol, and finally water, each for 24 hours, collecting and concentrating the extract at each step.[2]
 [7] Populoside and related glycosides are expected to be primarily in the more polar fractions (ethyl acetate, methanol, and water).

Purification by Column Chromatography

The crude extracts obtained can be further purified using column chromatography.

4.2.1. Materials and Reagents

- Crude extract rich in populoside
- Silica gel or Sephadex LH-20
- Glass chromatography column
- Elution solvents (e.g., gradients of ethanol in water, or ethyl acetate-hexane mixtures)
- Fraction collector



- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp (254 nm)

4.2.2. Procedure

- Prepare the chromatography column by packing it with a slurry of the chosen stationary phase (e.g., Sephadex LH-20) in the initial, least polar mobile phase.
- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
- Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture. For example, a gradient of 0% to 100% ethanol in water can be used for Sephadex LH-20.
- Collect fractions of a fixed volume using a fraction collector.
- Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.
 Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
- Combine the fractions containing the purified populoside based on the TLC analysis.
- Evaporate the solvent from the combined fractions to obtain the purified compound.

Analytical High-Performance Liquid Chromatography (HPLC)

This HPLC method is based on a validated procedure for the analysis of salicin, a closely related compound, and can be adapted for **populoside**.[6]

4.3.1. Instrumentation and Conditions

- HPLC System: A standard HPLC system with a UV detector.
- Column: Sepax HP-C18 (150 x 4.6 mm, 5 μm) or equivalent reversed-phase C18 column.







Mobile Phase: Isocratic elution with acetonitrile and 0.5% aqueous phosphoric acid (5:95, v/v).[6]

• Flow Rate: 1.0 mL/min.[6]

• Column Temperature: 30 °C.[6]

• Detection Wavelength: 213 nm.[6]

Injection Volume: 5 μL.[6]

4.3.2. Sample Preparation

- Accurately weigh the purified sample or dried extract and dissolve it in methanol to a known concentration.
- Filter the solution through a 0.45 μm membrane filter before injection.[6]

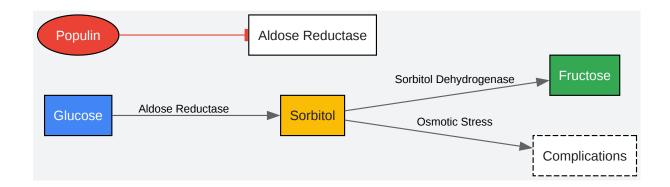
Signaling Pathways and Biological Activity

Populin (CAS 99-17-2) and its related compounds have been shown to exhibit several biological activities, suggesting their interaction with specific cellular signaling pathways.

Aldose Reductase Inhibition and the Polyol Pathway

Populin has been identified as an inhibitor of aldose reductase.[3] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[8] By inhibiting aldose reductase, populin can potentially mitigate these complications.



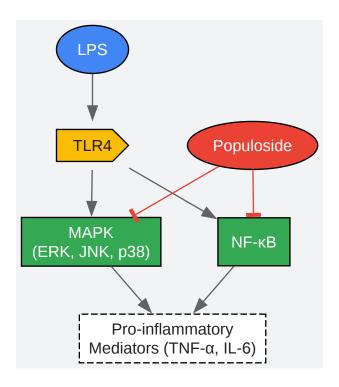


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Inhibition of the Polyol Pathway by Populin.

Anti-inflammatory Signaling

While direct studies on the anti-inflammatory signaling of **populoside** are limited, the activities of related phenolic compounds suggest potential mechanisms. Many natural phenols exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the NF-κB pathways. For instance, other natural compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of MAP kinases (ERK, JNK, p38) and preventing the nuclear translocation of NF-κB.





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Potential Anti-inflammatory Mechanism of **Populoside**.

Conclusion

Populoside, encompassing both Populin (CAS 99-17-2) and the compound with CAS 26632-35-9, represents a class of phenolic glycosides with significant potential for further research and development. This technical guide has provided a clear distinction between these compounds, summarized their physicochemical properties, and offered detailed experimental protocols for their study. The elucidated biological activities, particularly aldose reductase inhibition and potential anti-inflammatory effects, highlight promising avenues for therapeutic applications. The provided diagrams of the implicated signaling pathways offer a visual framework for understanding their mechanisms of action. Further investigation into the specific molecular interactions and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

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